(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of amines, specifically diamines, which are organic compounds containing two amino groups. It is notable for its substitution with a chloro and a methoxy group on the aromatic ring, which influences its chemical behavior and biological activity.
The synthesis of (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine typically involves readily available starting materials and established synthetic routes. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using appropriate methods.
This compound can be classified under the following categories:
The synthesis of (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine generally follows a multi-step process involving the reaction of an appropriate aromatic precursor with ethylenediamine.
The molecular structure of (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine can be represented using various structural formulas:
MPKKCCGOJLRIBA-MRVPVSSYSA-N
C1=CC(=C(C=C1C(Cl)C(CN)N)O)
(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with biological targets, such as enzymes or receptors. The specific pathways depend on the context of use, but generally, it may modulate enzyme activity or receptor binding, leading to various biological effects.
(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine has several scientific uses:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7